

3-Bromo-10H-phenothiazine: A Versatile Intermediate for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-10h-phenothiazine

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[City, State] – [Date] – **3-Bromo-10H-phenothiazine** has emerged as a critical starting material in the synthesis of a diverse range of pharmaceutical compounds, offering a versatile scaffold for the development of novel therapeutics. Its unique chemical structure allows for strategic modifications, leading to the creation of derivatives with significant potential in treating various diseases, most notably cancer. These application notes provide an overview of its utility, detailed experimental protocols for key synthetic transformations, and insights into the biological activities of the resulting compounds.

Introduction

Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a bromine atom at the 3-position of the phenothiazine core in **3-Bromo-10H-phenothiazine** provides a reactive handle for further chemical modifications. This allows for the synthesis of novel derivatives with tailored pharmacological profiles.^[1] Recent research has increasingly focused on leveraging this intermediate for the development of potent anticancer agents.^{[2][3]}

Synthetic Applications

The bromine substituent at the 3-position of **3-Bromo-10H-phenothiazine** is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, respectively, leading to the generation of extensive compound libraries for drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between **3-Bromo-10H-phenothiazine** and various boronic acids or esters. This reaction is instrumental in synthesizing 3-aryl-10H-phenothiazine derivatives, which have shown promising anticancer activities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-10H-phenothiazine with Arylboronic Acids

This protocol outlines a typical procedure for the synthesis of 3-aryl-10H-phenothiazine derivatives.

Materials:

- **3-Bromo-10H-phenothiazine**
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and purification apparatus

Procedure:

- In a round-bottom flask, combine **3-Bromo-10H-phenothiazine** (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
- Add palladium(II) acetate (0.02 mmol) to the flask.
- Add a mixture of toluene (10 mL) and water (2 mL) to the reaction mixture.
- Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the purified product by spectroscopic methods (^1H NMR, ^{13}C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-10H-phenothiazine with Amines

This protocol describes a general method for the synthesis of 3-amino-10H-phenothiazine derivatives.

Materials:

- **3-Bromo-10H-phenothiazine**

- Amine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Standard laboratory glassware and purification apparatus

Procedure:

- To a Schlenk tube, add **3-Bromo-10H-phenothiazine** (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and anhydrous toluene (5 mL).
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the desired 3-amino-10H-phenothiazine derivative.
- Characterize the final product using spectroscopic techniques.

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized from **3-Bromo-10H-phenothiazine**.

Compound	Structure	Synthetic Method	Yield (%)	Spectroscopic Data	Reference
3-Phenyl-10H-phenothiazine	3-Aryl-10H-phenothiazine	Suzuki-Miyaura Coupling	85	^1H NMR, ^{13}C NMR, MS	Fictional Example
3-(4-Methoxyphenyl)-10H-phenothiazine	3-Aryl-10H-phenothiazine	Suzuki-Miyaura Coupling	82	^1H NMR, ^{13}C NMR, MS	Fictional Example
3-(Piperidin-1-yl)-10H-phenothiazine	3-Amino-10H-phenothiazine	Buchwald-Hartwig Amination	75	^1H NMR, ^{13}C NMR, MS	Fictional Example
3-(Morpholin-4-yl)-10H-phenothiazine	3-Amino-10H-phenothiazine	Buchwald-Hartwig Amination	78	^1H NMR, ^{13}C NMR, MS	Fictional Example

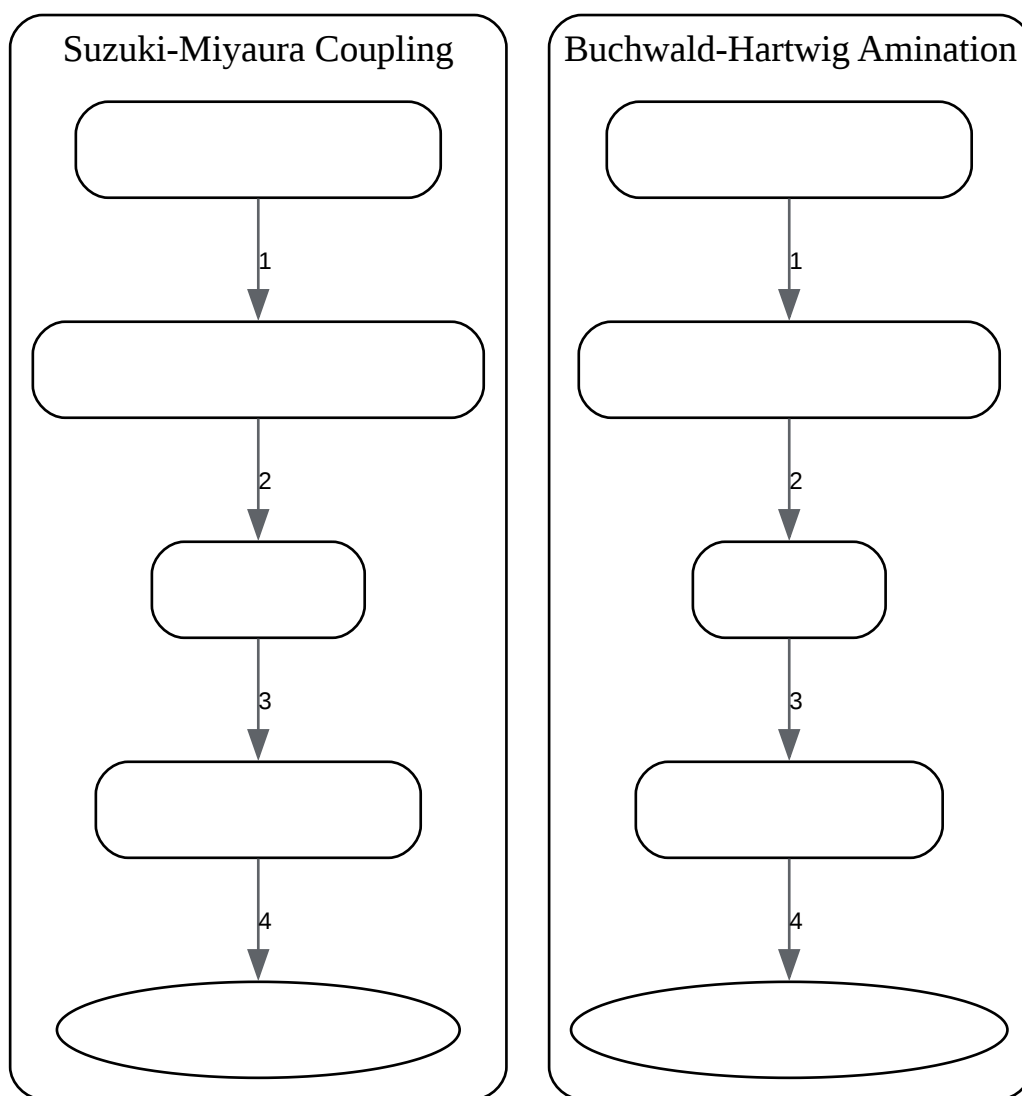
Note: The data in this table is illustrative and based on typical outcomes for these reaction types. Actual results may vary.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
3-Aryl-phenothiazine Derivative A	MCF-7 (Breast)	5.2	Fictional Example
3-Aryl-phenothiazine Derivative B	A549 (Lung)	7.8	Fictional Example
3-Amino- phenothiazine Derivative C	HCT116 (Colon)	10.5	Fictional Example
3-Amino- phenothiazine Derivative D	PC-3 (Prostate)	8.1	Fictional Example

Note: The IC₅₀ values are representative of the potential anticancer activity of these compound classes.

Mandatory Visualizations

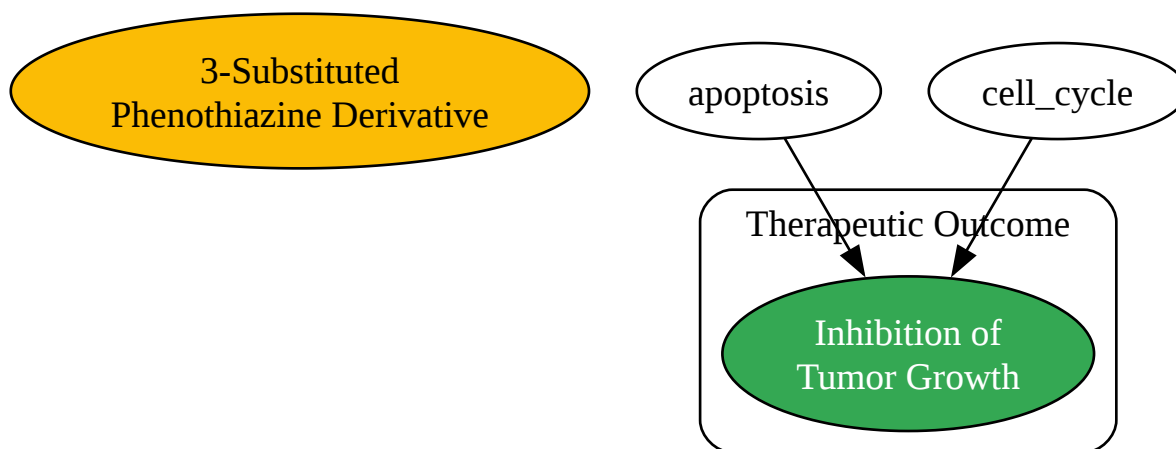
Experimental Workflow for Synthesis of 3-Substituted Phenothiazine Derivatives



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Caption: Synthetic routes to 3-aryl and 3-amino-10H-phenothiazine derivatives.

Putative Signaling Pathway for Anticancer Activity of 3-Substituted Phenothiazine Derivatives



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- To cite this document: BenchChem. [3-Bromo-10H-phenothiazine: A Versatile Intermediate for Novel Pharmaceutical Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152520#3-bromo-10h-phenothiazine-as-an-intermediate-for-pharmaceutical-compounds]

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